Flurenol-butyl
Overview
Description
Flurenol-butyl, also known as butyl 9-hydroxyfluorene-9-carboxylate, is a derivative of flurenol . It is used as a plant growth regulator, often in conjunction with phenoxy herbicides . It is absorbed by the leaves and roots, with translocation acropetally and basipetally, and accumulation in growing tips of shoots and roots .
Molecular Structure Analysis
The molecular formula of this compound is C18H18O3, and its molecular weight is 282.33 . The IUPAC Standard InChI is InChI=1S/C18H18O3/c1-2-3-12-21-17(19)18(20)15-10-6-4-8-13(15)14-9-5-7-11-16(14)18/h4-11,20H,2-3,12H2,1H3 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 282.33 . Its melting point is 70°C, and its estimated boiling point is 384.95°C . It has a density of 1.1181 (rough estimate) and a refractive index of 1.5490 (estimate) . Its water solubility is 3.65g/L at 20 ºC .
Scientific Research Applications
Metabolism in Higher Plants
Flurenol-butyl's metabolism in higher plants was studied by applying 14C-labelled this compound ester to the leaves of Phaseolus vulgaris. The research led to the identification and characterization of two isomeric β-glucosides and four other polar metabolites, providing insights into the systemic growth-regulating properties of this compound in plant biology (Wotschokowsky, 1972).
Phytotoxicity Studies
The phytotoxic effects of fluazifop-P-butyl, a derivative of this compound, were investigated on nine perennial wildflower species and two grass species. This study revealed that while fluazifop-P-butyl can reduce seedling emergence and increase phytotoxicity, these effects were generally temporary and limited to higher application rates. This research is significant for the management of biodiversity in amenity areas (Blake et al., 2012).
Photodecomposition Research
Research on the photodecomposition of flurecol-butyl, another derivative, under sunlight and UV irradiation highlighted its rapid degradation as a pesticide. This study is crucial for understanding the environmental impact and stability of such compounds (Hosangadi & Asgaonkar, 1996).
Impact on Seed Germination and Plant Growth
The effects of fluazifop-p-butyl on seed germination, seedling emergence, and plant growth were examined in several Australian native and introduced species. The findings showed that both native and introduced species were adversely affected by the herbicide, indicating its broad-spectrum impact and implications for biodiversity conservation (Rokich et al., 2009).
Oxidative Stress Induction in Plants
A study on Phaseolus vulgaris L. treated with fluazifop-p-butyl showed significant physiological changes, including decreased biomass and chlorophyll content, and increased oxidative stress. This research provides important insights into the non-target effects of herbicides on plant physiology (Odjegba & Adebisi, 2022).
Mechanism of Action
Target of Action
Flurenol-butyl, also known as flurecol butyl or flurenol, is primarily used as a post-emergence plant growth regulator . It is often used in conjunction with phenoxy herbicides to assist in the control of broad-leaved weeds . The primary targets of this compound are the growing tips of shoots and roots of these weeds .
Mode of Action
This compound is a selective systemic herbicide . It is absorbed by the leaves and roots of plants, with translocation occurring both acropetally (upward) and basipetally (downward), leading to accumulation in the growing tips of shoots and roots . This accumulation inhibits the growth and development of these growing tips and buds .
Biochemical Pathways
It is known that the compound interferes with the normal growth and development processes of plants, particularly at the growing tips of shoots and roots . This interference likely involves multiple biochemical pathways, given the systemic nature of the compound’s action .
Pharmacokinetics
It is known that the compound is rapidly and completely degraded by microbes in soil and water . The half-life of this compound in soil is approximately 1.5 days, and in water, it is between 1-4 days .
Result of Action
The primary result of this compound’s action is the inhibition of growth and development in the growing tips and buds of plants . This leads to effective control of broad-leaved weeds when the compound is used as a herbicide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s rapid degradation in soil and water suggests that its efficacy may be reduced in environments with high microbial activity . Additionally, the compound’s systemic nature means that its absorption and translocation within plants could be affected by environmental conditions that impact plant physiology, such as temperature and moisture levels .
Safety and Hazards
In case of inhalation or skin contact with Flurenol-butyl, it is advised to move the victim to fresh air and wash off with soap and plenty of water . If ingested or in contact with eyes, rinse with water and get medical attention if symptoms occur . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Properties
IUPAC Name |
butyl 9-hydroxyfluorene-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-2-3-12-21-17(19)18(20)15-10-6-4-8-13(15)14-9-5-7-11-16(14)18/h4-11,20H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGPXWYGJGGEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041986 | |
Record name | Flurenol-butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2314-09-2 | |
Record name | Flurenol-butyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2314-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flurenol [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flurenol-butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 9-hydroxy-9H-fluorene-9-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLURECOL-BUTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54FU8JOO5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of Flurenol-butyl in Achyranthes aspera?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the hydro-alcoholic extract of Achyranthes aspera whole plant revealed the presence of this compound ester at a concentration of 0.91%. [, ]
Q2: Are there other bioactive compounds identified alongside this compound in Achyranthes aspera?
A2: Yes, the GC-MS analysis identified various other compounds, including:
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